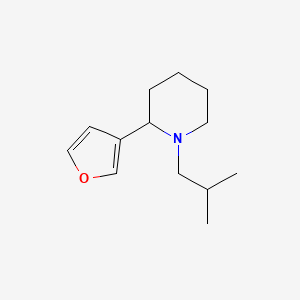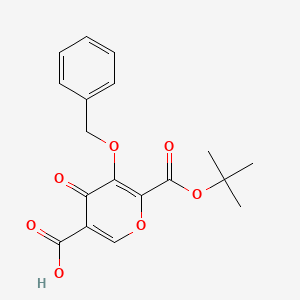![molecular formula C8H10N2 B11806192 (S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B11806192.png)
(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Diels-Alder reaction followed by reduction and cyclization steps. For instance, starting from a diene and a dienophile, the Diels-Alder reaction can form the cyclopentane ring, which is then subjected to reduction to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and reduction processes efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical conditions for substitution reactions involve the use of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A basic heterocyclic compound with a similar nitrogen-containing ring structure.
Cyclopentamine: A compound with a cyclopentane ring and an amine group, but lacking the fused pyridine ring.
Uniqueness
(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural feature differentiates it from simpler compounds like pyridine and cyclopentamine, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C8H10N2 |
|---|---|
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine |
InChI |
InChI=1S/C8H10N2/c9-7-3-4-8-6(7)2-1-5-10-8/h1-2,5,7H,3-4,9H2/t7-/m0/s1 |
Clave InChI |
BUJYYGHIOAAFOO-ZETCQYMHSA-N |
SMILES isomérico |
C1CC2=C([C@H]1N)C=CC=N2 |
SMILES canónico |
C1CC2=C(C1N)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



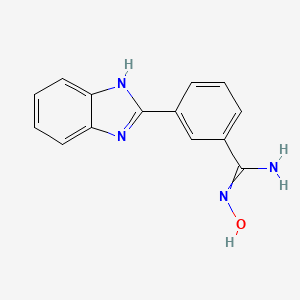


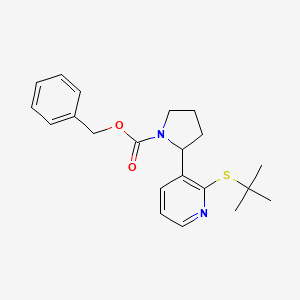
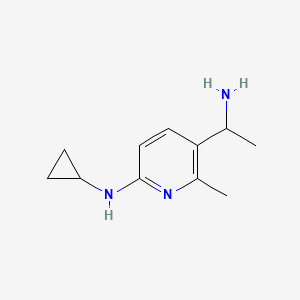
![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11806154.png)

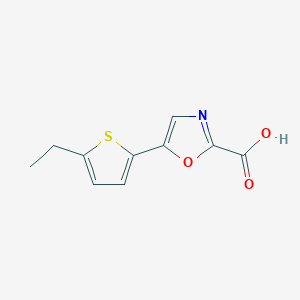
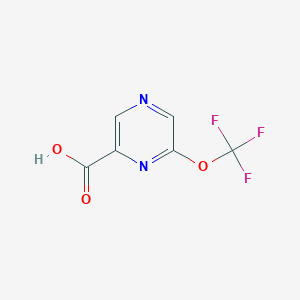

![8-Chloro-[1,2,4]triazolo[3,4-F][1,2,4]triazine](/img/structure/B11806189.png)
